
N-(2-tert-butylpyrimidin-4-yl)-6-chloro-5-methylpyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-tert-butylpyrimidin-4-yl)-6-chloro-5-methylpyridine-3-sulfonamide is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains both pyrimidine and pyridine rings. This compound has gained interest in the scientific community due to its potential for use as a research tool in various fields.
Mécanisme D'action
The mechanism of action of N-(2-tert-butylpyrimidin-4-yl)-6-chloro-5-methylpyridine-3-sulfonamide involves the inhibition of protein kinases. This compound binds to the ATP-binding site of the kinase and prevents the transfer of phosphate groups to target proteins. This leads to the inhibition of various cellular processes that are regulated by these enzymes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-tert-butylpyrimidin-4-yl)-6-chloro-5-methylpyridine-3-sulfonamide depend on the specific protein kinase that is inhibited by this compound. Inhibition of certain kinases can lead to the suppression of cell growth and proliferation, while inhibition of others can lead to the activation of apoptotic pathways. This compound has also been found to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-tert-butylpyrimidin-4-yl)-6-chloro-5-methylpyridine-3-sulfonamide in lab experiments is its specificity towards certain protein kinases. This allows researchers to study the role of these enzymes in various biological processes with high precision. However, the limitations of this compound include its potential toxicity and the need for careful handling during experiments.
Orientations Futures
There are several future directions for the use of N-(2-tert-butylpyrimidin-4-yl)-6-chloro-5-methylpyridine-3-sulfonamide in scientific research. One potential application is in the development of new cancer therapies. By targeting specific protein kinases that are overexpressed in cancer cells, this compound could be used to inhibit cell growth and induce apoptosis in cancer cells. Another future direction is in the study of autoimmune diseases. By inhibiting certain kinases that play a role in the immune response, this compound could be used to suppress the immune system and treat autoimmune diseases such as rheumatoid arthritis. Finally, this compound could also be used in the development of new anti-inflammatory drugs. By studying its mechanism of action, researchers could identify new targets for the development of drugs that can effectively treat inflammatory diseases.
Méthodes De Synthèse
The synthesis of N-(2-tert-butylpyrimidin-4-yl)-6-chloro-5-methylpyridine-3-sulfonamide involves the reaction of 2-chloro-5-methylpyridine-3-sulfonyl chloride with 2-tert-butyl-4-aminopyrimidine. The reaction takes place in the presence of a base such as triethylamine, and the product is obtained in good yield after purification.
Applications De Recherche Scientifique
N-(2-tert-butylpyrimidin-4-yl)-6-chloro-5-methylpyridine-3-sulfonamide has potential applications in scientific research. It has been found to inhibit the activity of certain enzymes such as protein kinases, which play a crucial role in various cellular processes. This compound can be used as a tool to study the role of these enzymes in different biological processes.
Propriétés
IUPAC Name |
N-(2-tert-butylpyrimidin-4-yl)-6-chloro-5-methylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O2S/c1-9-7-10(8-17-12(9)15)22(20,21)19-11-5-6-16-13(18-11)14(2,3)4/h5-8H,1-4H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKKMNVTDJNHAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)NC2=NC(=NC=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-tert-butylpyrimidin-4-yl)-6-chloro-5-methylpyridine-3-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

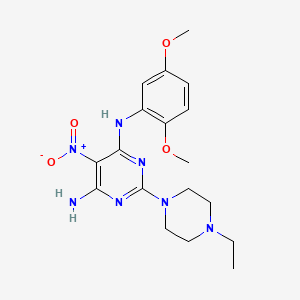
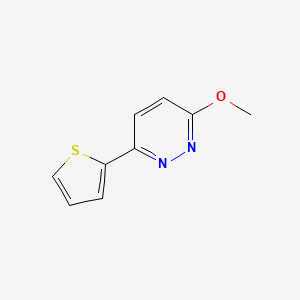
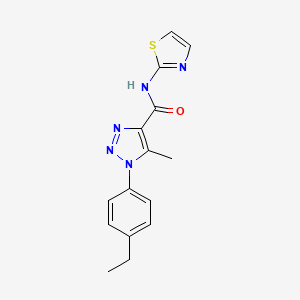
![N-(2,5-dimethylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2863413.png)
![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2863414.png)
![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2863416.png)

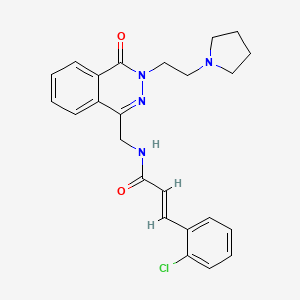
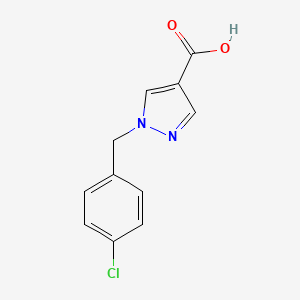
![N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2863427.png)
![1-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethanamine](/img/structure/B2863428.png)

![tert-butyl 4-{2-cyano-3-[(3-fluorobenzyl)amino]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2863430.png)